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Compound Name: Traxoprodil Mesylate

Cat. No.: B1243784 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Traxoprodil mesylate (also known as CP-101,606) is a potent and selective antagonist of the

N-methyl-D-aspartate (NMDA) receptor, exhibiting high affinity for the NR2B subunit.[1] This

selectivity has made it a compound of significant interest for neuroprotection in conditions

characterized by excitotoxicity, such as ischemic stroke and traumatic brain injury (TBI).[1][2]

The primary neuroprotective mechanism of Traxoprodil is the inhibition of excessive calcium

(Ca2+) influx into neurons, a critical step in the excitotoxic cascade that leads to neuronal

damage and death following an ischemic or traumatic insult. Although clinical development for

neuroprotection was halted due to modest efficacy and observations of QT prolongation,

Traxoprodil remains a valuable tool in preclinical research for elucidating the role of NR2B-

containing NMDA receptors in neuronal injury and for exploring potential therapeutic windows.

These application notes provide detailed protocols for the administration of Traxoprodil
mesylate in rodent models of neurological injury, summarize key quantitative data from

relevant studies, and illustrate the associated signaling pathways and experimental workflows.

Data Presentation
Table 1: Traxoprodil Mesylate Administration Parameters
in Rodent Models
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Species
Route of
Administrat
ion

Vehicle
Dosage
Range
(mg/kg)

Study
Context

Reference(s
)

Rat
Intravenous

(i.v.)
Saline 0.3 - 15

Pharmacologi

cal MRI

Rat
Intravenous

(i.v.)
Not Specified 1 - 20

Cortical

Compression

Ischemia

Rat
Intraperitonea

l (i.p.)
Not Specified 20

CYP2D

Expression

Mouse
Intraperitonea

l (i.p.)

1% aqueous

solution of

Tween 80

5 - 40
Antidepressa

nt-like effects

Mouse
Intraperitonea

l (i.p.)

0.9% Saline

containing

1% Tween-80

10 - 40

Chronic

Unpredictable

Mild Stress

Table 2: Quantitative Neuroprotective Effects of
Traxoprodil (CP-101,606)
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Animal
Model

Species
Treatment
Protocol

Primary
Outcome
Measure

Result
Reference(s
)

Acute

Subdural

Hematoma

(Focal

Ischemia)

Rat

i.v. infusion

30 minutes

post-injury

Reduction of

Ischemic

Brain

Damage

29% (low

dose), 37%

(high dose)

reduction

Cortical

Compression

Ischemia

Rat

i.v.

administratio

n of 1, 5, 10,

20 mg/kg

Functional

Recovery

(Beam

Walking)

Dose-

dependent

improvement

in recovery

rate

Cortical

Compression

Ischemia

Rat

i.v.

administratio

n of 1, 5, 10,

20 mg/kg

Brain

Damage

(Histology)

Dose-

dependent

protection in

cortex,

hippocampus

, thalamus

Severe

Traumatic

Brain Injury

(Clinical Trial)

Human

72-hour i.v.

infusion

within 8 hours

of injury

Favorable

Outcome

(dGOS) at

last visit

7.5%

increase vs.

placebo

(p=0.07)

Severe

Traumatic

Brain Injury

(Clinical Trial)

Human

72-hour i.v.

infusion

within 8 hours

of injury

Mortality

7% less than

placebo

(p=0.08)

Experimental Protocols
Protocol 1: Intravenous Administration in a Rat Model of
Focal Ischemia (e.g., MCAO or Subdural Hematoma)
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This protocol is synthesized from methodologies used in focal ischemia and TBI models. The

therapeutic window for NMDA antagonists is typically narrow, necessitating administration

shortly after the ischemic event.

1. Materials:

Traxoprodil mesylate powder
Sterile 0.9% Saline for injection
Vortex mixer and/or sonicator
Sterile filters (0.22 µm)
Infusion pump and catheter appropriate for rodent tail vein or femoral vein cannulation.

2. Preparation of Traxoprodil Solution:

Calculate the required amount of Traxoprodil mesylate based on the desired dose (e.g., 10
mg/kg) and the weight of the animal.
Aseptically weigh the powder and dissolve it in sterile 0.9% saline to the final desired
concentration. Gentle warming, vortexing, or sonication may aid dissolution.
Ensure the solution is clear and free of particulates.
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.
Prepare fresh on the day of the experiment.

3. Animal Model and Administration Procedure:

Induce focal ischemia using a standardized model, such as transient Middle Cerebral Artery
Occlusion (MCAO) or an acute subdural hematoma model.
Timing is critical: Initiate Traxoprodil administration within a short window post-injury, typically
ranging from 30 minutes to a few hours.
Anesthetize the rat and cannulate the tail vein or femoral vein.
Administer the Traxoprodil solution as an intravenous infusion. A bolus dose followed by a
continuous infusion can be used to achieve and maintain target plasma concentrations. For
example, based on a rat pharmacological MRI study, a 2-minute infusion can be utilized.
The control group should receive an equivalent volume of the vehicle (sterile saline)
administered under the same conditions.

4. Outcome Assessment:
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At a predetermined time point post-injury (e.g., 24 hours, 48 hours, or 7 days), assess
neuroprotective efficacy.
Histological Analysis: Perfuse the brain and prepare sections for staining (e.g., TTC staining)
to quantify infarct volume.
Behavioral/Functional Analysis: Perform neurological deficit scoring (e.g., beam walk test,
cylinder test, or a composite neurological score) to assess functional recovery.

Protocol 2: Intraperitoneal Administration in a Mouse
Model of Neurological Injury
This protocol is adapted from studies investigating the central effects of Traxoprodil in mice.

1. Materials:

Traxoprodil mesylate powder
Tween 80
Sterile 0.9% Saline
Vortex mixer and sonicator

2. Preparation of Traxoprodil Suspension:

Prepare a 1% Tween 80 solution in sterile 0.9% saline.
Weigh the required amount of Traxoprodil mesylate for the desired dose (e.g., 20 mg/kg).
Create a paste by adding a small amount of the 1% Tween 80 solution to the powder.
Gradually add the remaining vehicle while continuously vortexing or sonicating to create a
homogenous suspension.
The final administration volume is typically 10 ml/kg.
Prepare fresh immediately before use and ensure the suspension is well-mixed before each
injection.

3. Administration Procedure:

Administer the Traxoprodil suspension via intraperitoneal (i.p.) injection.
The control group should receive an equivalent volume of the vehicle (1% Tween 80 in
saline).
The timing of administration will depend on the specific injury model and experimental
question. For acute neuroprotection, this would likely be within 1 hour post-injury.
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4. Outcome Assessment:

Assess neuroprotection using histological and behavioral measures as described in Protocol
1.
Additionally, molecular analyses (e.g., Western blotting, immunohistochemistry) can be
performed on brain tissue to measure markers of apoptosis (e.g., cleaved caspase-3) or key
signaling proteins (e.g., p-CREB, BDNF).
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Click to download full resolution via product page

Caption: Experimental workflow for Traxoprodil administration in neuroprotection studies.
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Caption: Signaling pathway of Traxoprodil's neuroprotective action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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